![molecular formula C21H23NO3S B2902748 methyl 4-[7-(2-methylphenyl)-1,4-thiazepane-4-carbonyl]benzoate CAS No. 1795430-81-7](/img/structure/B2902748.png)
methyl 4-[7-(2-methylphenyl)-1,4-thiazepane-4-carbonyl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
methyl 4-[7-(2-methylphenyl)-1,4-thiazepane-4-carbonyl]benzoate is a complex organic compound that belongs to the class of thiazepane derivatives. This compound features a thiazepane ring, which is a seven-membered ring containing both sulfur and nitrogen atoms. The presence of the o-tolyl group and the benzoate ester adds to its structural complexity and potential reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[7-(2-methylphenyl)-1,4-thiazepane-4-carbonyl]benzoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazepane ring, which can be achieved through the cyclization of appropriate precursors under controlled conditions. The o-tolyl group is introduced via electrophilic aromatic substitution reactions, while the benzoate ester is formed through esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic processes to enhance yield and purity. Organometallic catalysts, such as palladium or nickel complexes, are often employed in coupling reactions to form the desired product efficiently. The reaction conditions are optimized to ensure high selectivity and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
methyl 4-[7-(2-methylphenyl)-1,4-thiazepane-4-carbonyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: Nucleophilic substitution reactions can occur at the benzoate ester or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitutions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
methyl 4-[7-(2-methylphenyl)-1,4-thiazepane-4-carbonyl]benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of methyl 4-[7-(2-methylphenyl)-1,4-thiazepane-4-carbonyl]benzoate involves its interaction with specific molecular targets. The thiazepane ring can interact with enzymes and receptors, modulating their activity. The o-tolyl group and benzoate ester contribute to the compound’s binding affinity and specificity. The exact pathways and molecular targets are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 4-(7-(p-tolyl)-1,4-thiazepane-4-carbonyl)benzoate
- Methyl 4-(7-(m-tolyl)-1,4-thiazepane-4-carbonyl)benzoate
- Methyl 4-(7-(o-tolyl)-1,4-thiazepane-4-carbonyl)phenylacetate
Uniqueness
methyl 4-[7-(2-methylphenyl)-1,4-thiazepane-4-carbonyl]benzoate is unique due to the specific positioning of the o-tolyl group, which influences its reactivity and interaction with biological targets. The presence of the thiazepane ring also imparts distinct chemical properties, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
methyl 4-[7-(2-methylphenyl)-1,4-thiazepane-4-carbonyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3S/c1-15-5-3-4-6-18(15)19-11-12-22(13-14-26-19)20(23)16-7-9-17(10-8-16)21(24)25-2/h3-10,19H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDLYSHPPNVHCCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=CC=C(C=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(benzo[d][1,3]dioxol-5-yl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide](/img/structure/B2902666.png)
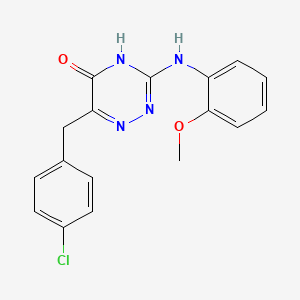

![N-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]oxane-4-carboxamide](/img/structure/B2902672.png)
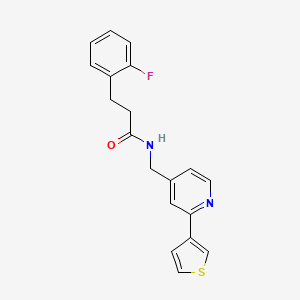
![N-{1-(hydrazinocarbonyl)-2-[(4-methyl-2-pyrimidinyl)amino]vinyl}benzenecarboxamide](/img/structure/B2902675.png)
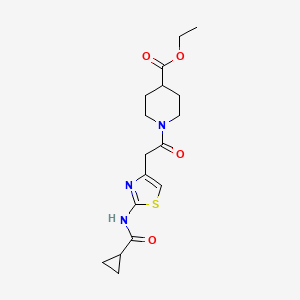
![3-(2-Chlorophenyl)-5-[(phenylsulfonyl)methyl]isoxazole](/img/structure/B2902677.png)
![1-[(3-Bromobenzoyl)amino]-3-tert-butylthiourea](/img/structure/B2902678.png)
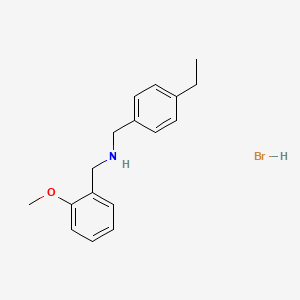
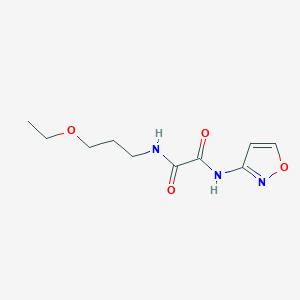
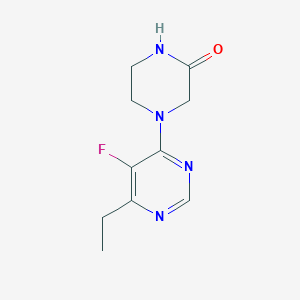
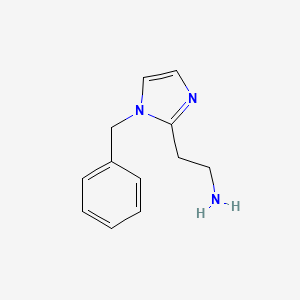
![(Z)-methyl 2-(6-acetamido-2-((3-phenoxypropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2902688.png)
